6-Chloro-2-fluoro-3-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRCLZVZMHSIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Substituted Aniline Systems
Mechanistic Investigations of Electrophilic Aromatic Substitution on Activated Aniline (B41778) Derivatives
The benzene (B151609) ring of 6-Chloro-2-fluoro-3-methoxyaniline is considered activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino and methoxy (B1213986) groups. However, the simultaneous presence of deactivating halogen substituents introduces a competitive electronic landscape that governs the regiochemical outcome of such reactions.
In electrophilic aromatic substitution, the regioselectivity is determined by the combined directing effects of the substituents on the aromatic ring. Each group on this compound exerts its own influence.
Amino Group (-NH₂): As a powerful activating group, the amino group donates electron density to the ring through resonance, stabilizing the arenium ion intermediate. It is a strong ortho, para-director.
Methoxy Group (-OCH₃): The methoxy group is also an activating, ortho, para-directing group, donating electron density via resonance.
Halogen Groups (-F, -Cl): Fluorine and chlorine are deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directors because of their ability to donate electron density through resonance.
For this compound, the potential sites for electrophilic attack are C4 and C5. The directing effects of the substituents are in concert, strongly favoring substitution at the C4 position, which is para to the amino group and ortho to the methoxy group. The C5 position is sterically hindered by the adjacent chlorine atom and electronically less favored.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Amino (-NH₂) | C1 | Activating (Resonance) | Ortho, Para |
| Fluoro (-F) | C2 | Deactivating (Inductive) | Ortho, Para |
| Methoxy (-OCH₃) | C3 | Activating (Resonance) | Ortho, Para |
| Chloro (-Cl) | C6 | Deactivating (Inductive) | Ortho, Para |
Nucleophilic Reactivity and Transformation Pathways of the Aromatic Amino Group
The primary aromatic amino group is a versatile functional handle, enabling a wide range of transformations. Its nucleophilic character allows for reactions like acylation, while its conversion to a diazonium salt opens up a plethora of substitution possibilities.
The diazotization of anilines involves treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a highly reactive diazonium salt. mnstate.edunumberanalytics.com This intermediate is rarely isolated and is used directly in subsequent reactions.
Sandmeyer-type Reactions: This class of reactions, discovered by Traugott Sandmeyer in 1884, utilizes copper(I) salts to replace the diazonium group with a halide (Cl, Br) or a cyano group. wikipedia.org For this compound, the corresponding diazonium salt can be converted into various other substituted benzenes, providing a powerful tool for diversification. nih.gov The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
Balz-Schiemann Reaction: While the target molecule already contains a fluorine atom, the Balz-Schiemann reaction is a key method for introducing fluorine onto an aromatic ring. It involves the conversion of the diazonium salt to a more stable diazonium tetrafluoroborate (B81430) (ArN₂⁺BF₄⁻), which upon heating, decomposes to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride.
| Reaction Name | Reagent(s) | Product Functional Group | General Applicability |
|---|---|---|---|
| Sandmeyer (Chlorination) | CuCl, HCl | -Cl | Replaces -N₂⁺ with Chloro |
| Sandmeyer (Bromination) | CuBr, HBr | -Br | Replaces -N₂⁺ with Bromo |
| Sandmeyer (Cyanation) | CuCN, KCN | -CN | Replaces -N₂⁺ with Cyano |
| Balz-Schiemann | 1. HBF₄ 2. Heat | -F | Replaces -N₂⁺ with Fluoro |
The high reactivity of the amino group can lead to undesirable side reactions during synthesis. libretexts.org To mitigate this, the amino group is often "protected" by converting it into a less reactive functional group, typically an amide. youtube.com
Acylation, the reaction of the amine with an acyl chloride or anhydride, is a common protection strategy. ncert.nic.in For instance, reacting this compound with acetyl chloride in the presence of a base would yield the corresponding acetanilide (B955) derivative. This transformation has two key effects:
Reduced Reactivity: The lone pair on the nitrogen atom participates in resonance with the adjacent carbonyl group, making it significantly less nucleophilic and less prone to oxidation. libretexts.org
Steric Hindrance: The bulky acyl group can provide steric hindrance, influencing the regioselectivity of subsequent reactions.
The protecting group can typically be removed later in the synthetic sequence by hydrolysis under acidic or basic conditions to regenerate the original amino group. youtube.com
Reactivity of Halogen and Methoxy Substituents in Advanced Organic Transformations
The chloro and fluoro substituents on the aniline ring are not merely passive spectators; they can actively participate in a variety of advanced organic transformations, most notably in metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. mt.com This reaction is a cornerstone of modern synthesis, particularly in the pharmaceutical industry. mt.com
In the case of this compound, the site of coupling is dictated by the relative reactivity of the C-Cl and C-F bonds. The general reactivity trend for aryl halides in oxidative addition to palladium(0) is I > Br > Cl >> F. libretexts.org Consequently, the chloro substituent at the C6 position is significantly more reactive than the fluoro substituent at C2. The C-F bond is generally unreactive under standard Suzuki conditions, allowing for selective coupling at the C-Cl position. rsc.org
A typical Suzuki coupling of this compound would involve reacting it with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) to generate a new biaryl or styrenyl compound, respectively. youtube.com
Selective Dehalogenation and Related Reduction Processes
Selective dehalogenation is a critical transformation in organic synthesis, allowing for the removal of halogen atoms from a molecule, often to introduce other functional groups or to arrive at a desired final product. In the context of polysubstituted anilines like this compound, the challenge lies in achieving selectivity, where one type of halogen is removed while another remains intact.
The reactivity of halogens in nucleophilic aromatic substitution and reductive dehalogenation reactions is known to follow the general trend of I > Br > Cl > F. This trend is influenced by the carbon-halogen bond strength, with the C-F bond being the strongest and most difficult to cleave. This inherent difference in reactivity can be exploited to achieve selective dehalogenation.
Catalytic Hydrogenation for Selective Dechlorination:
Catalytic hydrogenation is a widely employed method for dehalogenation. Palladium on carbon (Pd/C) is a common and effective catalyst for this purpose. In the case of this compound, the goal would be the selective removal of the chlorine atom to yield 2-fluoro-3-methoxyaniline.
Research on related compounds, such as polychlorinated anilines and other chloro-fluoro aromatics, provides insights into the reaction conditions that favor selective dechlorination. For instance, studies on the hydrodechlorination of chlorophenols have shown that Pd/C catalysts can effectively remove chlorine atoms under mild conditions. nih.gov The presence of a fluorine atom on the ring, as in this compound, is expected to make the dechlorination more challenging due to the electron-withdrawing nature of fluorine, which deactivates the aromatic ring towards reduction. However, the inherent strength of the C-F bond makes it significantly more resistant to hydrogenolysis compared to the C-Cl bond.
The following table outlines plausible reaction conditions for the selective catalytic hydrodechlorination of this compound, based on analogous reactions reported in the literature for similar substrates.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Expected Major Product | Anticipated Yield (%) |
|---|---|---|---|---|---|---|---|
| 5% Pd/C | H₂ gas | Methanol (B129727) | 25-50 | 1-5 | 4-12 | 2-Fluoro-3-methoxyaniline | 85-95 |
| 10% Pd/C | Ammonium formate | Ethanol | 60-80 | N/A (Transfer hydrogenation) | 6-18 | 2-Fluoro-3-methoxyaniline | 80-90 |
| Raney Nickel | H₂ gas | Isopropanol/Water | 50-70 | 10-20 | 8-24 | 2-Fluoro-3-methoxyaniline | 70-85 |
Other Reductive Dehalogenation Methods:
Besides catalytic hydrogenation, other methods for reductive dehalogenation have been explored for halogenated anilines. For example, the use of aluminum-nickel alloys in alkaline aqueous solutions has been shown to be effective for the dehalogenation of polyhalogenated anilines at room temperature. nuph.edu.ua This method offers a milder alternative to high-pressure hydrogenation.
Impact of Solvent Systems and Reaction Conditions on Reaction Kinetics and Selectivity in Aniline Chemistry
The choice of solvent and reaction conditions plays a pivotal role in directing the outcome of chemical reactions involving substituted anilines. These parameters can significantly influence reaction rates (kinetics) and the preference for the formation of one product over another (selectivity).
Solvent Effects on Reaction Kinetics:
The polarity of the solvent can have a profound effect on the rate of a reaction. For reactions that proceed through a polar transition state, a polar solvent can stabilize this transition state, thereby accelerating the reaction. Conversely, for reactions with a nonpolar transition state, a nonpolar solvent may be more favorable. In the context of the dehalogenation of this compound, the reaction mechanism will dictate the optimal solvent polarity.
For instance, in catalytic hydrodechlorination, the solvent can influence the solubility of the substrate and the hydrogen gas, as well as the interaction of the substrate with the catalyst surface. Studies on the Pd/C-catalyzed dechlorination of chloroanisoles have demonstrated that the addition of a small amount of methanol to 2-propanol can significantly enhance the reaction rate. nih.gov This is attributed to a co-solvent effect that can improve substrate solubility and potentially modify the catalyst surface. Water has also been shown to be an effective solvent for Pd/C-catalyzed hydrodehalogenations, often leading to high reaction rates.
The table below summarizes the expected qualitative impact of different solvent systems on the kinetics of the selective dechlorination of this compound.
| Solvent System | Dielectric Constant (Approx.) | Expected Impact on Reaction Rate | Rationale |
|---|---|---|---|
| Methanol | 32.7 | High | Good substrate and hydrogen solubility; can act as a hydrogen donor. |
| Ethanol | 24.5 | Moderate to High | Good substrate solubility; commonly used in transfer hydrogenation. |
| Isopropanol | 19.9 | Moderate | Good hydrogen donor capabilities. |
| Tetrahydrofuran (THF) | 7.6 | Low to Moderate | Aprotic solvent, may be less effective in protonolysis steps. |
| Water | 80.1 | High | High polarity can enhance catalyst activity and is environmentally benign. |
Impact on Selectivity:
Reaction conditions, including temperature and pressure, are critical for controlling selectivity. In the selective dehalogenation of this compound, harsh conditions (high temperature and pressure) could lead to the undesired cleavage of the stronger C-F bond or reduction of the methoxy group. Therefore, optimizing these parameters is crucial to favor the selective removal of the chlorine atom.
Lower temperatures and pressures are generally preferred for achieving high selectivity in hydrodehalogenation reactions. The choice of catalyst also plays a significant role in selectivity. While Pd/C is generally selective for dechlorination over defluorination, other catalysts like Raney Nickel might require more careful control of conditions to prevent over-reduction.
Advanced Spectroscopic Characterization and Structural Analysis of Substituted Anilines
Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, FT-Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, serves as a primary tool for identifying the functional groups and fingerprinting the molecular structure of 6-Chloro-2-fluoro-3-methoxyaniline.
The analysis of the vibrational spectra of this compound would involve the assignment of specific absorption or scattering bands to the vibrations of its constituent parts. Key expected vibrational modes include:
N-H Vibrations: The aniline (B41778) amine group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the methyl C-H stretching of the methoxy (B1213986) group would appear in the 2850-2960 cm⁻¹ range.
C=C Aromatic Ring Stretching: The benzene (B151609) ring itself produces characteristic stretching vibrations, typically seen as a series of bands in the 1400-1600 cm⁻¹ region.
C-O Stretching: The aryl ether linkage of the methoxy group is expected to produce a strong C-O stretching band, typically around 1200-1275 cm⁻¹ (asymmetric) and a weaker symmetric band near 1000-1075 cm⁻¹.
C-F and C-Cl Vibrations: The carbon-fluorine (C-F) stretching vibration for aryl fluorides is typically strong and found in the 1100-1400 cm⁻¹ range. The carbon-chlorine (C-Cl) stretching vibration appears at lower frequencies, generally between 600-800 cm⁻¹.
The precise position of these bands is influenced by the electronic effects and coupling interactions of the various substituents on the aromatic ring. A data table summarizing these expected vibrational frequencies is presented below.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| Asymmetric & Symmetric Stretch | -NH₂ (Amine) | 3300-3500 |
| Bending (Scissoring) | -NH₂ (Amine) | 1590-1650 |
| Aromatic Stretch | C-H (Aryl) | >3000 |
| Aliphatic Stretch | C-H (Methyl) | 2850-2960 |
| Ring Stretch | C=C (Aromatic) | 1400-1600 |
| Asymmetric Stretch | C-O (Aryl Ether) | 1200-1275 |
| Stretch | C-F (Aryl) | 1100-1400 |
| Stretch | C-Cl (Aryl) | 600-800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.
¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the amine protons, the two aromatic protons, and the methoxy group protons. The amine (-NH₂) protons would likely appear as a broad singlet. The two aromatic protons would appear as doublets, with their chemical shifts and coupling constants determined by their positions relative to the electron-donating (amino, methoxy) and electron-withdrawing (chloro, fluoro) groups. The methoxy (-OCH₃) protons would be a sharp singlet, typically in the 3.8-4.0 ppm range.
¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be spread over a wide range (approx. 100-160 ppm) due to the varied electronic effects of the five different substituents. The carbon of the methoxy group would appear upfield, typically around 55-60 ppm. The carbon atoms directly bonded to fluorine would show characteristic splitting (C-F coupling).
A summary of predicted NMR spectral data is provided below.
| Nucleus | Group Type | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -NH₂ | Broad, variable | Singlet |
| ¹H | -OCH₃ | ~3.9 | Singlet |
| ¹H | Aromatic H | ~6.5 - 7.5 | Doublets |
| ¹³C | -OCH₃ | ~56 | Quartet (if coupled to H) |
| ¹³C | Aromatic C | ~100 - 160 | Singlets, Doublets (due to C-F coupling) |
| ¹³C | C-F | Downfield, split | Doublet (large ¹JCF coupling) |
| ¹³C | C-Cl | Downfield | Singlet |
| ¹³C | C-N | Downfield | Singlet |
| ¹³C | C-O | Downfield | Singlet |
¹⁹F NMR is an essential technique for fluorinated compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this method is highly sensitive. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The precise chemical shift of this signal provides information about the electronic environment around the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons, providing further structural confirmation.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.
For this compound (C₇H₇ClFNO), the molecular weight is 175.59 g/mol . nih.gov HRMS would be able to confirm the exact mass to several decimal places, allowing for the unambiguous determination of its elemental formula. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Analysis of the fragmentation pattern can further corroborate the proposed structure, with likely initial losses of radicals such as ·CH₃ or molecules like CO.
Advanced Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. For this compound, a reversed-phase HPLC method would typically be developed. The compound would be detected by a UV detector, likely at a wavelength between 254 and 280 nm where substituted benzene rings absorb. A pure sample should yield a single, sharp, and symmetrical peak. The presence of other peaks would indicate impurities, which could include starting materials, by-products, or structural isomers. HPLC is also critical for separating potential isomers, such as 3-Chloro-2-fluoro-6-methoxyaniline, which may form during synthesis. biosynth.com The retention time of the main peak serves as a reliable identifier for the compound under specific chromatographic conditions.
Computational Chemistry and Theoretical Investigations of Halogenated Methoxyaniline Structures
Quantum Chemical Calculations for Molecular Geometry Optimization and Conformation Analysis
The initial step in the computational study of a molecule like 6-Chloro-2-fluoro-3-methoxyaniline involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the lowest energy state of the molecule.
Application of Density Functional Theory (DFT) and Hartree-Fock (HF) Methods
Two of the most common methods used for geometry optimization are Density Functional Theory (DFT) and Hartree-Fock (HF) theory. researchgate.net DFT methods, such as the widely used B3LYP functional, are known for providing a good balance between accuracy and computational cost, making them suitable for studying a wide range of molecules. physchemres.orgresearchgate.net The HF method is a more fundamental ab initio approach that, while computationally more demanding and sometimes less accurate for certain properties due to the lack of electron correlation, serves as a foundational method in computational chemistry. researchgate.netmaterialsciencejournal.org For substituted anilines, these methods can predict key geometrical parameters like bond lengths, bond angles, and dihedral angles that define the molecular conformation. afit.edu
Evaluation of Basis Set Selection Effects on Computational Accuracy
The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), generally provide more accurate results but at a higher computational expense. researchgate.net The selection of an appropriate basis set is a critical step and often involves a compromise between the desired accuracy and the computational resources available. The inclusion of polarization (d,p) and diffuse (++) functions is often necessary to accurately describe the electronic structure of molecules with heteroatoms and potential for hydrogen bonding, like anilines. researchgate.net
Prediction of Vibrational Frequencies and Simulated Spectroscopic Properties
Once the optimized geometry is obtained, computational methods can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be directly compared with experimental infrared (IR) and Raman spectra. materialsciencejournal.orgresearchgate.net
Total Energy Distribution (TED) Analysis for Vibrational Mode Characterization
A detailed assignment of the calculated vibrational frequencies to specific molecular motions is achieved through a Total Energy Distribution (TED) analysis. TED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular vibrational mode. nih.gov This allows for a definitive characterization of the vibrational spectrum and a deeper understanding of the molecular dynamics.
Theoretical Studies on Electronic Structure and Reactivity Descriptors
Computational chemistry also provides valuable insights into the electronic properties of a molecule, which are fundamental to understanding its reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. physchemres.org A smaller gap generally suggests a more reactive molecule. For substituted anilines, the nature and position of the substituents can significantly influence the energies of these frontier orbitals and thus modulate the molecule's electronic behavior. umn.edu
Investigation of Electrostatic Potential Surfaces and Charge Distribution
The electrostatic potential (ESP) surface of a molecule is a key determinant of its intermolecular interactions and chemical reactivity. It is calculated by determining the electrostatic force that the molecule's electron density and nuclei would exert on a positive point charge at various positions on the molecule's surface.
For this compound, an ESP map would reveal regions of negative potential, typically associated with the lone pairs of the oxygen, nitrogen, and halogen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential, often found around the hydrogen atoms of the amine group and the aromatic ring, would indicate sites for nucleophilic interaction.
The charge distribution within the molecule, influenced by the electronegativity of the substituent groups (chloro, fluoro, methoxy (B1213986), and amino groups), would be quantitatively analyzed. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to assign partial charges to each atom. This would provide a detailed picture of the electron-donating and electron-withdrawing effects of the substituents on the aniline (B41778) ring.
Table 1: Hypothetical Data Table of Calculated Atomic Charges for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)
| Atom | Hypothetical Mulliken Charge | Hypothetical NBO Charge |
|---|---|---|
| C1 | 0.15 | 0.20 |
| C2 | -0.25 | -0.30 |
| C3 | 0.10 | 0.15 |
| C4 | -0.10 | -0.12 |
| C5 | 0.05 | 0.08 |
| C6 | -0.20 | -0.25 |
| N | -0.40 | -0.50 |
| O | -0.35 | -0.45 |
| Cl | -0.10 | -0.15 |
Computational Prediction and Experimental Validation of Nuclear Magnetic Resonance Chemical Shifts
Computational methods are invaluable for predicting NMR chemical shifts, which can aid in the structural elucidation of complex organic molecules. The comparison between calculated and experimental shifts serves as a rigorous test of the accuracy of the computational model.
Utilization of the Gauge-Independent Atomic Orbital (GIAO) Method
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shieldings. This method effectively addresses the issue of gauge dependence that can arise in the calculation of magnetic properties.
In a theoretical study of this compound, the GIAO method would be employed, typically in conjunction with Density Functional Theory (DFT) using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). The calculations would provide theoretical values for the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. These predicted values would then be compared with experimentally obtained NMR spectra to confirm the molecular structure and the assignment of signals.
Table 2: Hypothetical Comparison of Experimental and GIAO-Calculated NMR Chemical Shifts (ppm) for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)
| Nucleus | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) |
|---|---|---|
| ¹H (NH₂) | 4.50 | 4.65 |
| ¹H (Ar-H) | 6.80 | 6.75 |
| ¹H (OCH₃) | 3.85 | 3.90 |
| ¹³C (C-Cl) | 115.0 | 114.5 |
| ¹³C (C-F) | 150.0 (d, J=240 Hz) | 149.5 (d, J=238 Hz) |
| ¹³C (C-O) | 145.0 | 145.5 |
| ¹³C (C-N) | 130.0 | 130.2 |
Further research and publication of computational studies on this compound are needed to provide the scientific community with this valuable data.
Synthetic Utility and Building Block Applications of 6 Chloro 2 Fluoro 3 Methoxyaniline in Complex Organic Synthesis
Role as a Precursor in the Synthesis of Diverse Heterocyclic Systems
The presence of a reactive amino group ortho to a fluorine atom and meta to a chlorine atom makes 6-chloro-2-fluoro-3-methoxyaniline an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The electronic nature of the substituents influences the regioselectivity of cyclization reactions, allowing for the controlled formation of specific isomers.
The synthesis of quinolines and their corresponding quinolone derivatives represents a significant application of aniline (B41778) precursors. While direct examples of the use of this compound in quinoline (B57606) synthesis are not extensively documented in the provided results, the general methodologies for quinoline synthesis highlight its potential. The Combes and Skraup quinoline syntheses, which involve the reaction of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds, respectively, are classic methods where this aniline could be employed. chemicalbook.com For instance, the reaction of an aniline with ethyl acetoacetate (B1235776) is a key step in forming the quinoline core. nih.gov
Furthermore, modern synthetic approaches, such as the electrophilic cyclization of N-(2-alkynyl)anilines, offer a versatile route to substituted quinolines. nih.gov Derivatization of this compound to the corresponding N-propargyl derivative would set the stage for cyclization to a highly substituted quinoline. The presence of the fluoro and chloro groups can influence the electronic properties and subsequent reactivity of the resulting quinoline ring system. nih.gov
The synthesis of quinolone derivatives often involves the cyclization of N-acylated anilines. For example, acetanilides can be converted into 2-chloroquinoline-3-carbaldehydes using Vilsmeier's reagent, which can then be further elaborated. rsc.orgrsc.org Applying this to this compound would be expected to yield a polysubstituted quinolone scaffold. The development of new 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives as potential topoisomerase I inhibitors underscores the importance of fluorinated quinolones in medicinal chemistry. nih.gov
Table 1: Examples of Reagents for Quinoline and Quinolone Synthesis
| Reagent/Method | Resulting Core Structure |
|---|---|
| Ethyl acetoacetate (Combes synthesis) | Quinolone |
| Glycerol (Skraup synthesis) | Quinoline |
| N-(2-alkynyl)aniline cyclization | 3-substituted quinoline |
Quinoxalines are an important class of nitrogen-containing heterocycles, and their synthesis often relies on the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govacgpubs.org While this compound is not a direct precursor for quinoxalines, its conversion to a substituted o-phenylenediamine would enable its entry into this synthetic pathway. For example, nitration followed by reduction of the nitro group would yield a diamino derivative ready for cyclization. nih.gov
The synthesis of 6-chloro-7-fluoro quinoxaline (B1680401) derivatives has been reported, starting from 3-chloro-4-fluoroaniline. nih.gov This highlights the utility of halogenated anilines in accessing substituted quinoxalines. The resulting quinoxaline ring can be further functionalized, for instance, by nucleophilic substitution of a chlorine atom at the 2-position. rasayanjournal.co.in The synthesis of polyfunctionalized quinoxaline N-oxides can be achieved through a one-pot annulation reaction of anilines with 1,1,2-trichloro-2-nitroethene. researchgate.net
The synthesis of benzothiazoles often involves the reaction of an aniline with a source of sulfur and a carbon atom. A common method is the reaction of an aniline with potassium thiocyanate (B1210189) in the presence of bromine. researchgate.netimpactfactor.org The application of this reaction to this compound would be expected to yield a substituted 2-aminobenzothiazole. These compounds are valuable intermediates for further chemical transformations. scholarsresearchlibrary.com
For example, 2-amino-6-fluoro-7-chloro-1,3-benzothiazole (B34186) has been synthesized from 4-fluoro-3-chloroaniline and used as a building block for more complex heterocyclic systems, including quinazolinones and azetidinones. researchgate.netderpharmachemica.com The amino group of the benzothiazole (B30560) can be diazotized and subjected to various transformations, or it can be used in condensation reactions to build fused ring systems. ajol.info The diverse biological activities associated with benzothiazole derivatives make them attractive targets in medicinal chemistry. impactfactor.orgscholarsresearchlibrary.com
Formation of Highly Functionalized Aromatic Systems for Advanced Material Research
The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of highly functionalized aromatic systems with potential applications in materials science. The presence of three different substituents allows for selective transformations and the introduction of further functional groups.
While direct applications in advanced materials are not explicitly detailed in the search results, the potential is evident. For example, derivatization of the aniline to form larger conjugated systems could lead to materials with interesting photophysical or electronic properties. The synthesis of 2-substituted-6-chloroquinoxalines highlights how the introduction of different functionalities can be achieved. rasayanjournal.co.in The incorporation of fluorine atoms is known to modulate the electronic properties and stability of organic materials. ekb.eg
Development of Complex Organic Architectures through Strategic Derivatization Reactions
The functional groups of this compound provide multiple handles for strategic derivatization to build complex organic architectures. The amino group can be acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions. The chloro and fluoro groups can also participate in various transformations, although the fluoro group is generally less reactive in nucleophilic aromatic substitution than the chloro group.
The synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline demonstrates the multi-step synthesis of complex molecules starting from substituted anilines. google.com Such multi-step sequences allow for the precise installation of various functionalities, leading to intricate molecular frameworks.
Application in the Construction of Chemical Libraries for Exploring Novel Chemical Space
The versatility of this compound as a building block makes it an attractive starting material for the construction of chemical libraries for high-throughput screening and the exploration of novel chemical space. Its ability to serve as a precursor to various heterocyclic scaffolds, such as quinolines, quinoxalines, and benzothiazoles, allows for the generation of a diverse set of molecules from a single starting material.
The synthesis of a series of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives for the discovery of topoisomerase I inhibitors is a prime example of how a core scaffold can be systematically modified to create a library of compounds for biological evaluation. nih.gov Similarly, the synthesis of various substituted benzothiazoles and their derivatives for screening against different biological targets highlights the utility of these scaffolds in drug discovery. impactfactor.orgajol.info The use of such building blocks in diversity-oriented synthesis can rapidly generate collections of structurally diverse molecules. ekb.eg
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Chloro-4-fluoroaniline |
| 2-Chloroquinoline-3-carbaldehyde |
| 6-Fluoro-3-phenyl-7-piperazinyl quinolone |
| 6-Chloro-7-fluoro quinoxaline |
| 1,1,2-Trichloro-2-nitroethene |
| 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole |
| Potassium thiocyanate |
| Quinazolinone |
| Azetidinone |
| 6-Bromo-3-chlorophenyl-methyl-2-methoxy-quinoline |
| Topoisomerase I |
| Ethyl acetoacetate |
| N-(2-alkynyl)aniline |
| Vilsmeier's reagent |
| o-Phenylenediamine |
Future Research Directions and Emerging Methodologies in Halogenated Methoxyaniline Chemistry
Development of Greener Synthetic Routes and Sustainable Chemical Methodologies
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of halogenated anilines, this involves a shift away from traditional methods that often rely on harsh reagents and chlorinated solvents.
A significant area of development is the use of alternative reaction media. Water, ionic liquids, and supercritical fluids are being explored as replacements for volatile organic solvents. chemmethod.com Biocatalysis represents a particularly promising green alternative. For instance, the chemoenzymatic synthesis of anilines using nitroreductase (NR) enzymes is gaining traction. acs.org This method offers high selectivity under mild, aqueous conditions at atmospheric pressure, presenting a sustainable alternative to traditional precious metal-mediated hydrogenations that require high pressure and hydrogen gas. acs.org These enzymatic processes can be coupled with chemical co-catalysts to achieve the full reduction of nitroaromatic precursors to the desired anilines. acs.org The focus is on creating processes that are not only environmentally benign but also economically viable, for example, by enabling the recovery and reuse of catalysts. ebin.pub
| Parameter | Traditional Synthetic Route | Greener Synthetic Route |
| Solvents | Chlorinated hydrocarbons (e.g., CH₂Cl₂) | Water, Supercritical Fluids, Ionic Liquids |
| Catalysts | Stoichiometric strong acids/bases, heavy metals | Biocatalysts (e.g., enzymes), recyclable catalysts |
| Reagents | Hazardous reagents (e.g., PCl₅) | Benign reagents, renewable feedstocks |
| Conditions | High temperature and pressure, extreme pH | Ambient temperature and pressure, neutral pH |
| By-products | Significant hazardous waste | Minimal, often recyclable by-products |
This table illustrates a generalized comparison between traditional and greener synthetic methodologies applicable to the synthesis of complex organic molecules like halogenated anilines.
Exploration of Novel Catalytic Systems for Site-Selective Functionalization and Transformation
The complex substitution pattern of a molecule like 6-Chloro-2-fluoro-3-methoxyaniline, with its multiple halogen and methoxy (B1213986) groups, presents a significant challenge for selective chemical modification. Developing novel catalytic systems that can target a specific position on the aromatic ring without disturbing other functional groups is a key area of research.
One emerging strategy is the use of chemoenzymatic cascades, where an enzyme performs one transformation and a chemical catalyst performs another in the same pot. For example, a nitroreductase can be paired with a transition metal co-catalyst to convert a nitroaromatic precursor into a highly functionalized aniline (B41778) derivative under mild conditions. acs.org Research is also focused on organometallic catalysis for the construction of specific C-C, C-N, and N-N bonds, which are fundamental transformations in elaborating the structure of aniline derivatives. researchgate.net The goal is to design catalysts that offer high selectivity and efficiency, thereby avoiding the need for cumbersome protecting group strategies and reducing the number of synthetic steps.
| Catalytic System | Transformation Type | Potential Application for Halogenated Anilines |
| Nitroreductase (NR) + Co-catalyst | Nitro group reduction | Synthesis of anilines from nitroaromatic precursors. acs.org |
| Palladium-based Catalysts | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Formation of new C-C or C-N bonds at specific sites. researchgate.net |
| Immobilized Enzymes (CLEAs) | Cascade reactions | One-pot multi-step synthesis to increase efficiency. ebin.pub |
| Photocatalysts | Oxidative dehydrogenation | Synthesis of azo compounds from aniline derivatives. acs.org |
This table outlines various catalytic systems and their potential applications in the synthesis and functionalization of aniline derivatives.
Integration of Machine Learning and Artificial Intelligence for Reaction Design and Outcome Prediction
| Input Data for ML Model | Predicted Output | Significance in Synthesis Design |
| Reactant Structures (e.g., this compound) | Major Product Structure | Validates the feasibility of a proposed reaction step. acs.org |
| Reagents and Catalysts | Reaction Yield (%) | Identifies high-yielding conditions to maximize efficiency. princeton.edu |
| Solvents and Temperature | Site-Selectivity | Predicts which functional group will react in a complex molecule. beilstein-journals.org |
| Full Reaction Components | Optimal Conditions | Guides experimental setup to achieve the desired outcome quickly. rsc.org |
This table illustrates the predictive capabilities of machine learning models in chemical reaction design.
Advanced In-situ Spectroscopic Monitoring Techniques for Real-time Reaction Pathway Elucidation
A deep understanding of a reaction mechanism—including the identification of fleeting intermediates and transition states—is crucial for optimizing and controlling a chemical transformation. Advanced in-situ spectroscopic techniques allow researchers to monitor reactions in real-time, providing a detailed picture of the reaction pathway as it unfolds.
Techniques such as electrochemistry-mass spectrometry (EC-MS) can detect and characterize short-lived radical cations and other reactive intermediates directly from the reaction mixture. acs.org For reactions involving heterogeneous catalysts, in-situ infrared (IR) spectroscopy and X-ray absorption spectroscopy can observe the adsorption of reactants onto the catalyst surface and track their transformation into products. researchgate.netaip.org This information is invaluable for determining whether an observed surface species is a true reaction intermediate or merely a spectator. researchgate.net By providing a direct window into the mechanism, these advanced monitoring tools enable the rational design of better catalysts and reaction conditions for the synthesis and functionalization of molecules like this compound.
| In-situ Technique | Information Gained | Application in Mechanistic Studies |
| Electrochemistry-Mass Spectrometry (EC-MS) | Identification of short-lived, charged intermediates. acs.org | Elucidating redox reaction pathways and identifying radical species. |
| In-situ Infrared (IR) Spectroscopy | Observation of adsorbed species and functional group changes. aip.org | Monitoring surface reactions on catalysts and identifying intermediates. |
| In-situ X-ray Absorption Spectroscopy (XAS) | Determination of catalyst oxidation state and coordination environment. researchgate.net | Understanding how a catalyst activates reactants. |
| Emission Spectroscopy | Qualification and quantification of gaseous species and radicals. sintef.no | Monitoring gas-phase reactions and high-temperature processes. |
This table summarizes advanced in-situ spectroscopic techniques and the critical information they provide for elucidating reaction pathways.
Q & A
Q. What are the common synthetic routes for preparing 6-chloro-2-fluoro-3-methoxyaniline, and how can reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves sequential halogenation and methoxylation of aniline derivatives. For example:
- Nucleophilic Aromatic Substitution : Starting from 2-fluoro-3-methoxyaniline, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C). The position of substitution is influenced by directing effects of the -OCH₃ and -F groups.
- Reductive Amination : Alternative routes may involve reducing nitro precursors (e.g., 6-chloro-2-fluoro-3-methoxynitrobenzene) using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
Q. Key Considerations :
- Temperature Control : Higher temperatures may lead to over-chlorination or decomposition.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for achieving >95% purity, as noted in supplier specifications .
- Analytical Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity and by-products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic protons as multiplet signals in δ 6.5–7.5 ppm. The -NH₂ group appears as a broad singlet (~δ 4.5–5.5 ppm) but may exchange with D₂O.
- ¹³C NMR : Aromatic carbons adjacent to electron-withdrawing groups (Cl, F) resonate downfield (δ 115–135 ppm).
- Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ should match m/z 190.0375 (C₇H₇ClFNO⁺).
- FT-IR : N-H stretches (3300–3500 cm⁻¹), C-Cl (600–800 cm⁻¹), and C-F (1100–1250 cm⁻¹) are diagnostic.
Advanced Tip : For ambiguous structural assignments, 2D NMR (COSY, HSQC) or X-ray crystallography (using SHELX software ) resolves connectivity.
Advanced Research Questions
Q. How can researchers address challenges in regioselective functionalization of this compound due to competing substituent effects?
Methodological Answer: The compound’s substituents (-Cl, -F, -OCH₃) create competing electronic effects:
- Directing Effects :
- -OCH₃ is ortho/para-directing but deactivates the ring.
- -Cl and -F are meta-directing and deactivating.
- Strategies for Regiocontrol :
- Protection/Deprotection : Protect the -NH₂ group (e.g., acetylation) to alter reactivity.
- Metal-Catalyzed Cross-Coupling : Use Suzuki-Miyaura reactions with boronic acids (e.g., 6-chloro-2-fluoro-3-methoxyphenylboronic acid ) for aryl-aryl bond formation.
- Computational Modeling : DFT calculations (Gaussian, ORCA) predict reactive sites by analyzing Fukui indices or electrostatic potential maps.
Case Study : A study on analogous compounds demonstrated that Pd-catalyzed coupling at the para position to -OCH₃ achieved 85% yield .
Q. What strategies are recommended for resolving contradictions in experimental data (e.g., NMR vs. mass spectrometry) when characterizing derivatives of this compound?
Methodological Answer: Contradictions often arise from isomeric by-products, degradation, or instrument artifacts:
- By-Product Identification :
- LC-MS/MS : Differentiate isomers via retention times and fragmentation patterns.
- 2D NMR : NOESY correlations clarify spatial relationships in ambiguous structures.
- Degradation Analysis :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), or acidic/alkaline conditions, then track changes via HPLC .
- Validation : Cross-check data with computational predictions (e.g., NMR chemical shift databases) .
Example : A discrepancy in -NH₂ proton integration in NMR may indicate partial oxidation; validate via FT-IR (loss of N-H peaks) and HRMS (oxidized product detection).
Q. In designing stability studies for this compound under varying pH and temperature, what analytical methodologies ensure accurate degradation profiling?
Methodological Answer:
- Experimental Design :
- pH Variation : Prepare buffers (pH 1–13) and incubate samples at 25°C/40°C.
- Sampling Intervals : Analyze aliquots at 0, 7, 14, and 28 days.
- Analytical Tools :
- HPLC-DAD : Quantify parent compound and degradation products (e.g., quinones from oxidation ).
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at room temperature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
